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Compound Name: Mipla

Cat. No.: B3025821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific knowledge surrounding N-methyl-N-

isopropyl-lysergamide (Mipla), a structural isomer of the well-known psychedelic compound

lysergic acid diethylamide (LSD). This document provides a comprehensive overview of

Mipla's pharmacology, synthesis, and the signaling pathways it modulates, with a focus on

data relevant to researchers and drug development professionals.

Introduction: The Isomeric Relationship of Mipla
and LSD
Mipla, also known as N-methyl-N-isopropyllysergamide, is a psychedelic drug belonging to the

lysergamide family. Structurally, it is an isomer of LSD, wherein the two ethyl groups on the

amide nitrogen are replaced by a methyl group and an isopropyl group.[1] This seemingly

minor alteration in its chemical structure leads to nuanced differences in its pharmacological

profile compared to LSD. While both compounds are potent psychoactive substances, Mipla is

reported to be approximately one-third to one-half as potent as LSD in producing psychedelic

effects in humans.[1] This guide will delve into the available scientific data to provide a detailed

comparison.

Quantitative Pharmacological Data
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A critical aspect of understanding any psychoactive compound is the quantitative analysis of its

interaction with relevant biological targets. For lysergamides like Mipla and LSD, the primary

target is the serotonin 5-HT2A receptor, which is known to mediate their hallucinogenic effects.

[1][2] The following table summarizes the available quantitative data for Mipla and LSD,

providing a basis for direct comparison.

Compound Receptor Target
Binding Affinity (Ki)
[nM]

Functional Potency
(EC50) [nM]

Mipla 5-HT2A
Data not available in

public domain

Data not available in

public domain

LSD 5-HT2A ~1-5 ~2-10

Note: While qualitative reports on Mipla's potency exist, specific Ki and EC50 values from

peer-reviewed studies are not readily available in the public domain as of the last update of this

document. The provided values for LSD are approximate ranges derived from multiple

pharmacological studies and can vary based on the specific experimental conditions.

Experimental Protocols
Synthesis of N-methyl-N-isopropyl-lysergamide (Mipla)
The synthesis of Mipla, like other lysergamides, starts from d-lysergic acid. A common method

involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with

the desired amine, in this case, N-isopropyl-N-methylamine. One documented method utilizes a

mixed anhydride intermediate.

Protocol for the Synthesis of Mipla via Mixed Anhydride:

Preparation of the Mixed Anhydride of d-Lysergic Acid:

A suspension of d-lysergic acid in acetonitrile is cooled to -20°C.

A solution of trifluoroacetic anhydride in acetonitrile, also cooled to -20°C, is added to the

lysergic acid suspension.

Finely divided magnesium oxide is added to the reaction mixture.
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The mixture is maintained at -20°C for approximately 1.5 hours, during which the

suspended d-lysergic acid dissolves, forming the mixed anhydride of lysergic acid and

trifluoroacetic acid.[3]

Amide Coupling:

The solution containing the mixed anhydride is added to a solution of

methylisopropylamine in acetonitrile.

The reaction mixture is allowed to stand in the dark for about one hour and is then

evaporated to dryness.[3]

Purification:

The resulting residue is taken up in a suitable solvent and purified using chromatographic

techniques, such as column chromatography over alumina, to isolate the d-lysergic acid

N-methyl-N-isopropyl amide (Mipla).

Analytical Separation of LSD and Mipla
Due to their structural similarity, the analytical separation and differentiation of LSD and its

isomers like Mipla are crucial in forensic and research settings. High-performance liquid

chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this

purpose.

Exemplary HPLC-MS/MS Method for Lysergamide Isomer Separation:

Chromatography System: A standard HPLC or UHPLC system.

Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the

isomers.

Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring

(MRM) mode. Specific precursor-to-product ion transitions for LSD and Mipla are monitored

for selective and sensitive detection and quantification.[4][5][6]
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Sample Preparation: Samples are typically prepared by liquid-liquid extraction (LLE) at a

basic pH (e.g., pH 9) with a solvent like ethyl acetate.[5]

Signaling Pathways
The psychoactive effects of Mipla and LSD are primarily mediated by their agonistic activity at

the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A

receptor initiates complex intracellular signaling cascades, with the two most prominent

pathways being the Gq/11 pathway and the β-arrestin pathway.

5-HT2A Receptor Gq/11 Signaling Pathway
This is considered the canonical pathway for 5-HT2A receptor activation and is believed to be

central to the psychedelic effects of ligands like LSD.
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Caption: The 5-HT2A Gq/11 signaling cascade initiated by ligand binding.

Upon binding of an agonist like Mipla or LSD, the 5-HT2A receptor undergoes a conformational

change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two

second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium (Ca²⁺) from intracellular stores, while DAG, along with Ca²⁺, activates

protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.[7]

[8][9]

5-HT2A Receptor β-Arrestin Signaling Pathway
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In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal

through β-arrestin pathways. This pathway is involved in receptor desensitization,

internalization, and can also initiate its own unique signaling cascades. The balance between

Gq and β-arrestin signaling (biased agonism) is an area of intense research, as it may explain

the different subjective effects of various 5-HT2A agonists.
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Caption: The β-arrestin signaling pathway following 5-HT2A receptor activation.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs)

phosphorylate the intracellular tail of the 5-HT2A receptor. This phosphorylation creates a

binding site for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its

interaction with G proteins, leading to desensitization. β-arrestin also acts as a scaffold protein,

recruiting components of the endocytic machinery to promote receptor internalization.

Furthermore, β-arrestin can initiate G protein-independent signaling by scaffolding various

kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to

distinct cellular outcomes.[10][11]

Conclusion
Mipla represents an important tool for understanding the structure-activity relationships of

lysergamides and the intricate signaling mechanisms of the 5-HT2A receptor. While its

qualitative pharmacological profile is partially characterized, a significant gap remains in the

public domain regarding its specific quantitative binding and functional data. The experimental
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protocols outlined in this guide for synthesis and analysis provide a framework for further

research into this and other novel psychoactive substances. A deeper understanding of the

nuanced differences in signaling pathways activated by Mipla compared to LSD, potentially

through biased agonism, could offer valuable insights for the development of novel therapeutics

targeting the serotonergic system. Further research is warranted to fully elucidate the

pharmacological and toxicological profile of Mipla.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MiPLA - Wikipedia [en.wikipedia.org]

2. Structural analysis of an lysergic acid diethylamide (LSD) analogue N-methyl-N-
isopropyllysergamide (MiPLA): Insights from Rotamers in NMR spectra - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Synthesis of Lysergic acid analogues on the amide position [LSB,MiPLA,LSM] | Open
Source Chemistry [bbgate.com]

4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

5. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in
biological samples with application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Separating the wheat from the chaff: Observations on the analysis of lysergamides LSD,
MIPLA, and LAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

8. researchgate.net [researchgate.net]

9. m.youtube.com [m.youtube.com]

10. researchgate.net [researchgate.net]

11. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Mipla: A Structural Isomer of LSD - A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025821#mipla-as-a-structural-isomer-of-lsd]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3025821?utm_src=pdf-body
https://www.benchchem.com/product/b3025821?utm_src=pdf-body
https://www.benchchem.com/product/b3025821?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/MiPLA
https://pubmed.ncbi.nlm.nih.gov/37830386/
https://pubmed.ncbi.nlm.nih.gov/37830386/
https://pubmed.ncbi.nlm.nih.gov/37830386/
https://bbgate.com/threads/synthesis-of-lysergic-acid-analogues-on-the-amide-position-lsb-mipla-lsm.7749/
https://bbgate.com/threads/synthesis-of-lysergic-acid-analogues-on-the-amide-position-lsb-mipla-lsm.7749/
https://storage.freidok.ub.uni-freiburg.de/publications/218741/4LBHOMScJC7Y2lFB/Drug%20Testing%20and%20Analysis%20-%202021%20-%20Brandt%20-%20Separating%20the%20wheat%20from%20the%20chaff%20%20Observations%20on%20the%20analysis%20of.pdf?response-content-disposition=attachment%3B%20filename%3D%22Drug%20Testing%20and%20Analysis%20-%202021%20-%20Brandt%20-%20Separating%20the%20wheat%20from%20the%20chaff%20%20Observations%20on%20the%20analysis%20of.pdf%22&X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=gYUBrnhfGJEZyIT0Fc7R%2F20251030%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20251030T093546Z&X-Amz-SignedHeaders=host&X-Amz-Expires=600&X-Amz-Signature=e2f20bba80343ef11278fe41b008747260f8480a4c0f777767bfe5bd063a407e
https://pubmed.ncbi.nlm.nih.gov/39636448/
https://pubmed.ncbi.nlm.nih.gov/39636448/
https://pubmed.ncbi.nlm.nih.gov/34022102/
https://pubmed.ncbi.nlm.nih.gov/34022102/
https://pixorize.com/view/6499
https://www.researchgate.net/figure/Schematic-diagram-showing-the-major-5-HT-receptors-signalling-pathways-Upon-stimulation_fig4_271595843
https://m.youtube.com/watch?v=KBJXkv4Cf2g
https://www.researchgate.net/figure/nhibition-of-b-arrestin2-PI3K-Src-or-Akt-attenuates-5-HTP-but-not-N_fig6_47357507
https://pmc.ncbi.nlm.nih.gov/articles/PMC4776633/
https://www.benchchem.com/product/b3025821#mipla-as-a-structural-isomer-of-lsd
https://www.benchchem.com/product/b3025821#mipla-as-a-structural-isomer-of-lsd
https://www.benchchem.com/product/b3025821#mipla-as-a-structural-isomer-of-lsd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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